molecular formula C7H14N2O B1407314 2,2-Dimethyl-1,4-diazepan-5-one CAS No. 933690-00-7

2,2-Dimethyl-1,4-diazepan-5-one

Cat. No.: B1407314
CAS No.: 933690-00-7
M. Wt: 142.2 g/mol
InChI Key: QLGYSCXSBLJZRA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C7H14N2O and is characterized as a 1,4-diazepanone derivative . This seven-membered ring structure with nitrogen and a ketone group serves as a versatile scaffold in medicinal chemistry research. The 1,4-diazepanone core is a structure of significant interest, notably identified as the central unit in liponucleoside antibiotics such as the caprazamycins . Compounds featuring this moiety are investigated for their potential to inhibit MraY, an essential enzyme in bacterial cell wall synthesis, making them a promising lead structure for developing novel antimicrobial agents to address drug-resistant bacteria . Beyond antimicrobial applications, research indicates that 1,4-diazepanone derivatives exhibit a broad spectrum of other biological activities, including antitumor, anticancer, anti-inflammatory, and psychotropic effects . The specific stereochemistry and substitution patterns on the diazepanone ring, such as the 2,2-dimethyl groups in this compound, are critical for its biological activity and interaction with target receptors . This product is intended for research purposes as a building block or intermediate in the synthesis and development of new pharmacologically active molecules. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,2-dimethyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(2)5-8-6(10)3-4-9-7/h9H,3-5H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGYSCXSBLJZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Dimethyl 1,4 Diazepan 5 One and Analogues

Classical and Contemporary Approaches to Diazepanones

The synthesis of the 1,4-diazepan-5-one (B1224613) ring system has been achieved through a variety of strategic bond formations. These methods range from traditional cyclization reactions to more modern catalytic protocols, each offering distinct advantages in terms of efficiency, substrate scope, and stereochemical control.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone in the synthesis of cyclic compounds, including diazepanones. This strategy typically involves the formation of a key bond to close the seven-membered ring from a suitably functionalized acyclic precursor.

One prominent approach involves the intramolecular Diels-Alder (IMDA) reaction. For instance, stabilized 2-amino-1,3-dienes have been shown to participate in IMDA reactions with pendant dienophiles to construct complex polycyclic systems containing the diazepanone core. nih.gov These dienes can be prepared through standard palladium-mediated coupling reactions. nih.gov This methodology has been applied to the synthesis of tetracyclic model systems of zoanthamine (B1237179) alkaloids, demonstrating its utility in constructing fused diazepanone-containing architectures. nih.gov

Another powerful intramolecular cyclization technique is the tandem N-acyliminium ion cyclization–nucleophilic addition. This method has been successfully employed in the solid-phase synthesis of fused 1,4-diazepanones. conicet.gov.arconicet.gov.ar In this process, an N-oxoalkyl-derivatized peptide undergoes acid-mediated cyclization to form a bicyclic system containing the 1,4-diazepanone ring. conicet.gov.arconicet.gov.ar The direction of the cyclization can be controlled, leading to different isomeric products. conicet.gov.ar This strategy is particularly valuable for creating conformationally constrained peptide mimics. conicet.gov.arconicet.gov.ar

Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids has also been reported for the synthesis of related six-membered oxazinanones, a strategy that could potentially be adapted for diazepanone synthesis. frontiersin.orgresearchgate.net This metal-free approach offers a greener alternative to traditional metal-catalyzed methods. frontiersin.orgresearchgate.net

Cyclization StrategyKey FeaturesApplication Example
Intramolecular Diels-Alder (IMDA)Forms fused polycyclic systems. nih.govSynthesis of zoanthamine alkaloid model systems. nih.gov
Tandem N-acyliminium ion cyclizationSuitable for solid-phase synthesis; creates fused peptidomimetics. conicet.gov.arconicet.gov.arSynthesis of fused 1,4-diazepanones on a solid support. conicet.gov.arconicet.gov.ar
Brønsted acid catalysisMetal-free and environmentally friendly. frontiersin.orgresearchgate.netSynthesis of oxazinanones, adaptable for diazepanones. frontiersin.orgresearchgate.net

Reductive Amination Protocols in Ring Formation

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is a key strategy for constructing the 1,4-diazepan-5-one ring. organic-chemistry.orglibretexts.orgyoutube.com This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com

In the context of diazepanone synthesis, this protocol can be employed to form one of the C-N bonds of the heterocyclic ring. For example, a precursor containing a ketone and a primary amine separated by an appropriate spacer can undergo intramolecular reductive amination to yield the desired seven-membered ring. Various reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices in the laboratory. organic-chemistry.orgyoutube.com

The efficiency of reductive amination can be enhanced by the use of catalysts. For instance, a combination of B(C₆F₅)₃ and NaBH₄ has been shown to be an effective system for the direct reductive amination of aldehydes, tolerating a wide range of functional groups. ias.ac.in This suggests its potential applicability in complex syntheses of diazepanone analogues. The reaction can be performed under mild conditions and often proceeds with high selectivity. organic-chemistry.org

Carbene Insertion Reactions for Diazepanone Construction

Carbene insertion reactions represent a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net In the context of heterocyclic synthesis, intramolecular C-H insertion of carbenes can be a highly effective method for ring formation. mdpi.comnih.gov

Transition-metal-catalyzed carbene insertion is a common approach, utilizing catalysts based on rhodium or copper to decompose a diazo compound precursor and generate a metal-carbene intermediate. nih.govmdpi.com This intermediate can then undergo intramolecular insertion into a C-H bond to form the cyclic product. The regioselectivity of the insertion can often be controlled by the electronic and steric properties of the substrate. mdpi.comnih.gov

While direct examples of carbene insertion for the synthesis of 2,2-dimethyl-1,4-diazepan-5-one are not prevalent in the reviewed literature, the general principles of this methodology are applicable. A suitable acyclic precursor containing a diazo group and a strategically positioned C-H bond on a nitrogen substituent could potentially cyclize to form the diazepanone ring. The choice of catalyst and reaction conditions would be crucial for achieving the desired outcome. nih.govresearchgate.netmdpi.com

Mitsunobu Reaction Applications in 1,4-Diazepanone Core Synthesis

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of alcohols to a variety of other functional groups, including amines, through an Sₙ2-type displacement. organic-chemistry.orgwikipedia.orgnih.gov This reaction typically employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

In the synthesis of the 1,4-diazepanone core, the Mitsunobu reaction can be utilized for intramolecular cyclization. A precursor molecule containing a secondary alcohol and a nitrogen nucleophile (such as a sulfonamide or a protected amine) can be cyclized under Mitsunobu conditions. nih.gov The reaction proceeds with inversion of configuration at the alcohol carbon, which can be a valuable feature for controlling the stereochemistry of the final product. organic-chemistry.org

For example, an N-protected amino alcohol can be cyclized to form the diazepanone ring. The acidic nature of the nitrogen nucleophile is important for the success of the reaction. organic-chemistry.org While the standard Mitsunobu reaction is widely used, modifications have been developed to improve the removal of byproducts and to accommodate a broader range of nucleophiles. organic-chemistry.orgorgsyn.org

Green Chemistry Principles in Heterocycle Synthesis Relevant to Diazepanones

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govjddhs.com These principles are highly relevant to the synthesis of diazepanones and other heterocyclic compounds.

Key green chemistry strategies applicable to diazepanone synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, or using solvent-free reaction conditions. jddhs.commdpi.com

Catalysis: Employing catalytic methods, including biocatalysis, heterogeneous catalysis, and metal-free catalysis, to enhance reaction efficiency and reduce waste. jddhs.commdpi.com Photocatalysis and electrocatalysis are emerging as powerful and sustainable tools. astrazeneca.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov One-pot and multicomponent reactions are excellent strategies for improving atom economy. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing to reduce reaction times and energy consumption. jddhs.com

For instance, the use of silica-supported HClO₄ as a catalyst for intramolecular cyclization represents a step towards a greener synthesis of related heterocycles, as it avoids the use of heavy metals. frontiersin.orgresearchgate.net The development of continuous-flow protocols for the synthesis of 1,4-benzodiazepin-5-ones also highlights a move towards more sustainable and scalable manufacturing processes. rsc.org

Solid-Phase Synthesis of Fused 1,4-Diazepanone Peptidomimetics

Solid-phase synthesis is a powerful technique for the rapid and efficient construction of libraries of compounds, particularly peptides and peptidomimetics. nih.govyoutube.com This methodology has been successfully applied to the synthesis of fused 1,4-diazepanone peptidomimetics. conicet.gov.arconicet.gov.ar

The general approach involves attaching a protected amino acid or a small peptide to a solid support (resin). youtube.com The peptide chain is then elongated, and a precursor for the diazepanone ring is introduced. The key cyclization step, often a tandem N-acyliminium ion cyclization–nucleophilic addition, is then performed on the solid support. conicet.gov.arconicet.gov.ar Finally, the desired fused 1,4-diazepanone peptidomimetic is cleaved from the resin. nih.gov

This solid-phase approach offers several advantages:

Ease of Purification: Intermediates are purified by simple filtration and washing of the resin, avoiding tedious chromatographic separations. youtube.com

Automation: The repetitive nature of solid-phase synthesis lends itself to automation, allowing for the high-throughput synthesis of compound libraries.

Versatility: A wide variety of building blocks can be incorporated, leading to a diverse range of final products.

The synthesis of fused 1,4-diazepanones on a solid phase has been shown to be effective for creating conformational constraints in peptides, which can be beneficial for improving their biological activity and stability. conicet.gov.arconicet.gov.arnih.gov

Stereoselective Synthesis of this compound Derivatives

The introduction of stereocenters into the 1,4-diazepan-5-one scaffold is of significant chemical interest due to the prevalence of this core in biologically active molecules. nih.gov The stereochemistry of substituents on the seven-membered ring can profoundly influence the molecule's conformation and its interaction with biological targets. Methodologies for achieving stereocontrol in the synthesis of these derivatives often rely on advanced strategies, including the use of chiral catalysts, leveraging existing chirality within the molecule, or starting from enantiopure building blocks. The seven-membered diazepane ring typically adopts a chair-like conformation, with substituents occupying either axial or equatorial positions, which is a key determinant of the molecule's three-dimensional structure. nih.gov

One notable strategy in the asymmetric synthesis of related heterocyclic systems is the concept of "memory of chirality". vt.edu This approach has been successfully applied to the synthesis of chiral 1,4-benzodiazepin-2-one scaffolds, which are structurally analogous to diazepanones. In this method, a molecule with a pre-existing stereocenter is deprotonated, temporarily destroying the chiral center to form a planar enolate. Despite this, the chiral information is retained in the intermediate, guiding the subsequent reaction to produce a stereochemically defined product. For instance, N-isopropyl 1,4-benzodiazepin-2-ones derived from (S)-Alanine and (S)-Phenylalanine can be deprotonated and then alkylated with high enantioselectivity. researchgate.net This process allows for the creation of a quaternary stereocenter at the C3 position, a synthetically challenging transformation. vt.eduresearchgate.net

Table 1: Enantioselective Alkylation of 1,4-Benzodiazepin-2-ones via Memory of Chirality. researchgate.net

Starting Material (Derived from)ElectrophileProductYield (%)Enantiomeric Excess (ee, %)
(S)-AlanineBenzyl (B1604629) bromide3-Benzyl-3-methyl derivative9099
(S)-AlanineMethyl iodide3,3-Dimethyl derivative8598
(S)-PhenylalanineBenzyl bromide3-Benzyl-3-phenyl derivative9286
(S)-PhenylalanineMethyl iodide3-Methyl-3-phenyl derivative8897

Another powerful technique for establishing stereocenters is organocatalysis. Researchers have developed one-pot enantioselective routes to tetrahydro-1,4-benzodiazepin-2-ones using a quinine-derived urea (B33335) catalyst. chemistryviews.org This strategy employs a sequence of reactions, including a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). chemistryviews.org The process is highly efficient, starting from readily available aldehydes, phenylsulfonylacetonitrile, and 2-(aminomethyl)anilines to yield the desired heterocyclic products in good yields and with excellent enantioselectivity. chemistryviews.org This method highlights the utility of organocatalysis in constructing complex chiral molecules under mild conditions. chemistryviews.org

Table 2: Organocatalyzed Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. chemistryviews.org

Aldehyde SubstrateCatalystOverall Yield (%)Enantiomeric Excess (ee, %)
4-Nitrobenzaldehydeepi-Quinine derived urea (eQNU)7598
2-Naphthaldehydeepi-Quinine derived urea (eQNU)6895
4-Chlorobenzaldehydeepi-Quinine derived urea (eQNU)8096
Cyclohexanecarboxaldehydeepi-Quinine derived urea (eQNU)6592

The use of chiral building blocks provides a direct and effective route to enantiomerically pure products. A versatile approach involves the SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one, which serves as a chiral equivalent of dihydroxyacetone. researchgate.net This building block can undergo asymmetric mono- or bis-alkylation reactions with high diastereoselectivity. Subsequent cleavage of the chiral auxiliary yields mono- or α,α′-disubstituted ketodiols, which are protected as their acetonide derivatives. These chiral intermediates are then poised for cyclization to form various heterocyclic systems, including stereodefined 1,4-diazepan-5-ones, with virtually complete control over the newly formed stereocenters. researchgate.net

Table 3: Asymmetric Alkylation using a Chiral Dihydroxyacetone Equivalent. researchgate.net

Alkylating AgentProduct after Auxiliary CleavageDiastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
Methyl iodideMono-methylated ketodiol>99>99
Ethyl iodideMono-ethylated ketodiol>99>99
Benzyl bromideMono-benzylated ketodiol>99>99
Methyl iodide (bis-alkylation)Dimethylated ketodiol>99>99

Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethyl 1,4 Diazepan 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional techniques would be essential for the unambiguous structural confirmation of 2,2-Dimethyl-1,4-diazepan-5-one.

One-Dimensional (1D) NMR Analysis (¹H, ¹³C, ¹⁵N) for Structural Confirmation

¹H NMR: A proton NMR spectrum would confirm the number of unique proton environments. For this compound, one would expect to observe distinct signals for the two methyl groups at the C2 position (which may be equivalent or non-equivalent depending on the ring conformation and inversion rate), the methylene protons at C3, C6, and C7, and the two N-H protons. Chemical shifts and coupling constants would provide information about the electronic environment and connectivity of these protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms. The spectrum should show signals corresponding to the quaternary C2 carbon, the two methyl carbons, the three methylene carbons (C3, C6, C7), and the carbonyl carbon (C5). The chemical shift of the carbonyl carbon would be characteristic, appearing significantly downfield.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would directly probe the electronic environment of the two nitrogen atoms (N1 and N4), confirming their presence and providing information about their hybridization and bonding.

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To establish the precise connectivity of the atoms, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming, for example, the adjacency of the methylene protons at C6 and C7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and preferred conformation of the diazepane ring in solution.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which would confirm the molecular weight of this compound (C₇H₁₄N₂O, Mol. Wt.: 142.20 g/mol ). The fragmentation pattern observed in the spectrum would provide structural clues, showing characteristic losses of fragments such as methyl groups or parts of the diazepine (B8756704) ring.

HR-ESIMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₁₄N₂O), distinguishing it from any other compounds with the same nominal mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorption bands would include:

N-H Stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicating the presence of the secondary amine groups.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methylene groups.

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group (lactam), typically found in the region of 1630-1680 cm⁻¹.

N-H Bending: Absorption in the 1550-1650 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise data on:

Crystal System and Space Group: Describing the symmetry and arrangement of the molecules in the crystal lattice.

Bond Lengths and Angles: Providing exact measurements for all covalent bonds and the angles between them.

Conformation: Revealing the precise three-dimensional shape of the molecule in the solid state, including the puckering of the seven-membered diazepane ring.

Intermolecular Interactions: Showing how the molecules pack together in the crystal, identifying any hydrogen bonding between the N-H groups and carbonyl oxygens of neighboring molecules.

Conformational Analysis of the 1,4-Diazepan-5-one (B1224613) Ring System

The seven-membered 1,4-diazepan-5-one ring is a flexible system that can adopt several conformations, such as chair, boat, and twist-boat forms. nih.govnih.govresearchgate.net The energetically preferred conformation is determined by a balance of factors including angle strain, torsional strain, and non-bonded steric interactions. For substituted diazepanones, studies have shown that the ring often adopts a chair or a distorted chair conformation. nih.govresearchgate.net The presence of the gem-dimethyl group at the C2 position would significantly influence the conformational equilibrium. A detailed conformational analysis, typically supported by computational modeling (e.g., DFT calculations) in conjunction with experimental NMR data (specifically NOE correlations and coupling constants), would be necessary to determine the most stable conformer(s) of this compound in solution. nih.gov

Solution-State Conformational Studies by NMR

Detailed Nuclear Magnetic Resonance (NMR) studies specifically characterizing the solution-state conformation of this compound are not available in the current body of literature. While NMR is a powerful tool for determining the three-dimensional structure of molecules in solution, published research has focused on substituted derivatives of the 1,4-diazepan-5-one core. These studies often involve the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects to deduce the preferred conformations, such as chair or boat forms, of the seven-membered diazepine ring. However, without specific experimental data for the title compound, a detailed conformational analysis remains speculative.

Solid-State Conformational Analysis via X-ray Crystallography

Similarly, the solid-state conformation of this compound has not been elucidated by single-crystal X-ray crystallography according to available scientific reports. X-ray crystallography provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's structure in the crystalline state. For various derivatives of 1,4-diazepan-5-one, X-ray diffraction studies have confirmed specific conformations of the diazepine ring, often revealing chair-like structures and the orientation of substituent groups. nih.goviucr.orgresearchgate.netiucr.org In the absence of crystallographic data for this compound, a definitive solid-state conformational analysis and the generation of a corresponding data table are not possible.

Chemical Reactivity and Reaction Mechanisms of 2,2 Dimethyl 1,4 Diazepan 5 One

Reactivity Profiles of Seven-Membered Nitrogen Heterocycles

Seven-membered heterocycles, such as diazepanes, are of significant interest in medicinal and materials chemistry due to their diverse biological activities and applications. numberanalytics.com Their synthesis and reactivity are central topics in heterocyclic chemistry. numberanalytics.com The reactivity of these rings is influenced by the number and type of heteroatoms present. numberanalytics.com For instance, diazepines contain two nitrogen atoms within the seven-membered ring. numberanalytics.com

Generalizations regarding the reactivity of heterocyclic rings can be made based on their size. britannica.com Seven-membered rings are generally stable but can be less readily formed compared to five- and six-membered rings. britannica.com The reactivity of saturated and partially unsaturated seven-membered heterocycles is influenced by the positions of the heteroatoms and any double bonds. msu.edu The presence of nitrogen atoms, in particular, introduces opportunities for both nucleophilic and electrophilic interactions.

Influence of Ring Strain on Reactivity in Seven-Membered Systems

Ring strain plays a crucial role in the reactivity of cyclic compounds, including seven-membered systems. nih.govacs.org While larger rings like seven-membered ones have less angle strain than smaller rings, they can suffer from significant torsional and transannular strain. This inherent strain can be a driving force for reactions that lead to more stable products. pitt.edu

Studies on various seven-membered ring systems have demonstrated that increased ring strain can enhance reactivity. For example, trans-oxasilacycloheptenes, which are highly strained seven-membered alkenes, exhibit high reactivity in [4+2] cycloaddition reactions, even faster than a corresponding trans-cyclooctene. nih.gov Kinetic studies have shown that this increased ring strain can augment nucleophilicity by a factor of approximately 10⁹. nih.gov

In the context of bicyclic systems containing a seven-membered ring, ring strain can dictate the outcome of reactions. For instance, in acyl radical reactions of certain bicyclo[2.2.2]octenone derivatives, the size of the fused ring, and therefore the strain, influences whether a rearrangement or a cyclization product is formed. acs.org Specifically, a seven-membered fused ring led to a mixture of cyclization and rearrangement products, highlighting the delicate balance of strain effects. acs.org

Table 1: Effect of Fused Ring Size on Reaction Outcome acs.org

EntryFused Ring SizeRearrangement Product YieldCyclization Product Yield
1Eight-membered0%54%
2Seven-membered10%60% (mixture)

This table illustrates how the strain associated with different fused ring sizes influences the product distribution in an acyl radical reaction.

Nucleophilic and Electrophilic Substitution Patterns on Diazepanone Rings

The diazepanone ring, featuring both amine and amide functionalities, presents multiple sites for nucleophilic and electrophilic attack. The reactivity at these sites is governed by the electronic properties of the ring and the substituents.

Nucleophilic Substitution:

Nucleophilic substitution reactions can occur at the carbon atoms of the ring, particularly those adjacent to the nitrogen atoms or the carbonyl group. The nitrogen atoms themselves can act as nucleophiles, participating in reactions such as alkylation and acylation. nih.gov In the case of 2,2-dimethyl-1,4-diazepan-5-one, the secondary amine nitrogen (at position 4) is a potential site for nucleophilic attack on an external electrophile. Intramolecular nucleophilic substitutions are also a key strategy for the formation of heterocyclic rings. youtube.com The likelihood of these ring-closing reactions is influenced by the length of the carbon chain separating the nucleophile and the leaving group, with shorter chains generally favoring cyclization. youtube.com

For a nucleophilic substitution to occur on the aromatic ring of a heterocycle, the ring must typically be activated by strongly electron-withdrawing groups and possess a good leaving group. youtube.comyoutube.com While the diazepanone ring itself is not aromatic, the principles of nucleophilic attack are still relevant to its reactivity.

Electrophilic Substitution:

Electrophilic substitution on heterocyclic rings is a common reaction, particularly for aromatic heterocycles. msu.edu For non-aromatic systems like this compound, electrophilic attack is more likely to occur at the electron-rich nitrogen atoms. The lone pair of electrons on the nitrogen atoms makes them susceptible to attack by electrophiles. britannica.com For instance, the nitrogen atoms can be protonated, alkylated, or acylated.

In cases where a heterocyclic ring is fused to a benzene (B151609) ring, the directing effects of the heterocyclic portion will influence the position of electrophilic substitution on the benzene ring. libretexts.orgyoutube.com

Cycloaddition Reactions Involving Seven-Membered Rings

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic molecules, including seven-membered rings. numberanalytics.comillinois.edu The [4+3] cycloaddition is a particularly important method for synthesizing seven-membered rings. illinois.edu This reaction typically involves the combination of a 4π-electron system (a diene) with a 3-atom, 2π-electron component (an allyl cation or its equivalent). illinois.edu Oxyallyl cations, generated from various precursors, are common partners in [4+3] cycloadditions. illinois.edu

While the Diels-Alder ([4+2]) and 1,3-dipolar ([3+2]) cycloadditions are more commonly used for five- and six-membered rings, variations and alternative cycloaddition strategies exist for the synthesis of seven-membered heterocycles. youtube.comalmerja.comnumberanalytics.com The formation of seven-membered rings via cycloaddition can be more challenging due to increased ring strain and entropic factors compared to their smaller counterparts. illinois.edu

Table 2: Common Cycloaddition Reactions for Ring Formation illinois.edunumberanalytics.com

Reaction TypeElectron SystemResulting Ring Size
[2+2] Cycloaddition2π + 2πFour-membered
[3+2] Cycloaddition4π (1,3-dipole) + 2πFive-membered
[4+2] Cycloaddition (Diels-Alder)4π + 2πSix-membered
[4+3] Cycloaddition4π + 2π (allyl cation)Seven-membered

This table summarizes common cycloaddition reactions and the size of the ring they typically form.

Iminium Ion Chemistry and its Role in Diazepanone Derivatization

Iminium ions are reactive intermediates that can play a significant role in the derivatization of nitrogen-containing heterocycles. An iminium ion is a cation with the general structure [R₂C=NR₂]⁺. In the context of this compound, an iminium ion could potentially be formed through oxidation at the secondary amine or through condensation reactions involving the amine and a carbonyl compound.

Computational and Theoretical Studies on 2,2 Dimethyl 1,4 Diazepan 5 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is instrumental in optimizing the molecular geometry of 2,2-Dimethyl-1,4-diazepan-5-one to its most stable conformation and in analyzing its electronic properties. nih.govthescipub.com

The geometry optimization process involves finding the minimum energy arrangement of the atoms in the molecule. For this compound, this would likely be performed using a functional such as B3LYP with a suitable basis set like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability, chemical hardness, and polarizability. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the nitrogen atoms and the carbonyl oxygen, which are the regions with higher electron density. Conversely, the LUMO would likely be distributed over the carbonyl carbon and adjacent atoms. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.denih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEPS map uses a color spectrum to indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green denotes areas of neutral potential. nih.gov

For this compound, the MEPS analysis would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for electrophilic attack. The nitrogen atoms would also exhibit negative potential. In contrast, the hydrogen atoms bonded to the nitrogen atoms would show positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. researchgate.netresearcher.life These predicted spectra are invaluable for confirming the molecular structure determined experimentally and for assigning the signals in the experimental NMR spectra. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for such calculations.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O 175.2
C(CH₃)₂ 58.9
CH₂-N 50.1
CH₂-C=O 45.8
CH₂-CH₂-N 38.5

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. springernature.commdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of this compound over time. nih.govbiorxiv.org

For a flexible seven-membered ring system like this diazepanone, MD simulations can reveal the different accessible chair, boat, and twist-boat conformations and the energy barriers between them. nih.gov These simulations, often performed using force fields like AMBER or GROMOS, can also show how the molecule interacts with solvent molecules, providing insights into its solvation and transport properties. mdpi.comrsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. rsc.orgresearchgate.net By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it generates a unique surface for each molecule. uctm.edu

Table 3: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%)
H···H 45.5
O···H 30.2
N···H 15.8

Molecular Docking Studies for Ligand-Target Interaction Prediction (Focus on principles and binding affinities)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target. nih.govf1000research.com

For this compound, docking studies could be performed against various enzymes or receptors to explore its potential biological activities. The process involves generating a multitude of possible binding poses of the diazepanone within the active site of the target protein and then using a scoring function to estimate the binding affinity for each pose. mdpi.com The results are typically reported as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. researchgate.netbiointerfaceresearch.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
Diazepam
t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one
t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one
1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone
Benomyl
2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
DL-Valinium dihydrogen phosphate

Derivatization and Structural Modification Strategies for 2,2 Dimethyl 1,4 Diazepan 5 One Derivatives

Introduction of Varied Substituents and Functional Groups

The chemical architecture of the 1,4-diazepan-5-one (B1224613) scaffold allows for the introduction of a wide array of substituents and functional groups to modulate its physicochemical properties and biological activity. Derivatization is a key strategy to explore the chemical space around this core structure. Research into related 1,4-diazepan structures demonstrates that modifications are commonly targeted at the nitrogen atoms of the diazepine (B8756704) ring, as their nucleophilicity allows for the attachment of various side chains.

A primary method for derivatization is N-alkylation. For instance, in a series of compounds developed as potential inotropic agents, the diazepan-1-yl nitrogen was functionalized by reacting it with a suitable acetamide (B32628) moiety. This created a versatile intermediate for further modification. Specifically, the synthesis involved a series of N-(4,5-dihydro-1-methyl- nih.govnih.govuni.lutriazolo[4,3-a]quinolin-7-yl)-2-(substituted-benzyl- nih.govuni.ludiazepan-1-yl)acetamides. nih.gov This approach allows for the introduction of diverse benzyl (B1604629) groups at the N-4 position of the diazepan ring. nih.gov

Examples of substituents introduced onto the N-4 position of the related 1,4-diazepan ring include:

4-methylbenzyl

4-chlorobenzyl

4-methoxybenzyl

4-(trifluoromethyl)benzyl

4-fluorobenzyl

In other related scaffolds, such as diazepino[1,2-a]benzimidazoles, functionalization has been achieved by attaching groups like 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide. nih.gov These modifications highlight the introduction of halogenated phenyl rings, amide functionalities, and bulky keto groups to explore their influence on analgesic and anxiolytic properties. nih.gov

Table 1: Examples of Substituents Introduced on Related Diazepine Scaffolds

Scaffold Type Position of Substitution Introduced Substituent/Functional Group Reference
1,4-Diazepan N-4 4-methylbenzyl nih.gov
1,4-Diazepan N-4 4-chlorobenzyl nih.gov
Diazepino[1,2-a]benzimidazole 11 (4-fluorophenyl)acetamide nih.gov
Diazepino[1,2-a]benzimidazole 11 4-tert-butylphenacyl nih.gov
Diazepino[1,2-a]benzimidazole N/A 4-chlorobenzyl nih.gov

Scaffold Diversification Approaches for Novel Analogues

Scaffold diversification moves beyond simple substitution to create fundamentally new, yet related, molecular architectures. The goal is to develop novel analogues with potentially improved properties or different biological activities. For the 1,4-diazepan-5-one core and its relatives, several strategies are employed.

One powerful technique is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient for generating libraries of diverse compounds. nih.gov For the related 1,4-benzodiazepine (B1214927) scaffold, an Ugi four-component reaction (Ugi-4CR) has been successfully used. nih.govnih.gov This approach combines an amine, an isocyanide, an aldehyde, and a carboxylic acid to rapidly assemble a precursor that can then undergo intramolecular cyclization to form the diazepine ring. nih.gov This method allows for the introduction of multiple points of diversity in a single synthetic sequence, representing a significant improvement over traditional multi-step methods. nih.govnih.gov

Another key approach to scaffold diversification is ring fusion, where the core diazepine ring is fused with other heterocyclic or aromatic systems. This creates more rigid and complex structures with distinct conformational properties. An example is the synthesis of 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives. nih.gov In this case, the diazepine ring is fused to a benzimidazole (B57391) moiety. Further modifications can then be made to this new, larger scaffold. nih.gov

Continuous-flow synthesis has also emerged as an efficient method for producing privileged scaffolds like 1,4-benzodiazepin-5-ones. rsc.orgresearchgate.net This technique offers high yields and avoids complex purification steps, making it suitable for generating libraries of compounds for drug discovery. rsc.org While demonstrated for the benzo-fused analogue, the principles could be adapted for other diazepinone cores.

Structure-Activity Relationship (SAR) Studies Based on Chemical Modifications

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical modifications to a scaffold influence its biological activity. By systematically altering parts of the molecule and measuring the resulting changes in efficacy, researchers can develop a predictive model for designing more potent and selective compounds.

In a study of 2-(4-substitutedbenzyl- nih.govuni.ludiazepan-1-yl)acetamides as positive inotropic agents, a clear SAR was established. The derivatives were tested for their ability to increase the stroke volume in isolated rabbit heart preparations. The results showed that the nature of the substituent on the benzyl ring at the N-4 position of the diazepan moiety had a significant impact on activity. Among the synthesized compounds, the derivative with a 4-methylbenzyl group, 2-(4-(4-methylbenzyl)- nih.govuni.lu-diazepan-1-yl)-N-(4,5-dihydro-1-methyl- nih.govnih.govuni.lutriazolo[4,3-a]quinolin-7-yl)acetamide (6m) , was identified as the most potent, showing a significantly greater increase in stroke volume compared to the standard drug, milrinone. nih.gov This finding suggests that a small, electron-donating group at the para position of the benzyl ring is favorable for this specific biological activity. nih.gov

SAR studies on 11-substituted diazepino[1,2-a]benzimidazoles revealed distinct structural requirements for analgesic versus anxiolytic effects. nih.gov

For analgesic activity , the most effective compounds were those with a (4-fluorophenyl)acetamide group or a 4-tert-butylphenacyl group at position 11. nih.gov The presence of methyl groups at positions 8 and 9 of the benzimidazole ring was also found to be important for analgesic effects in a related series of compounds. nih.gov

For anxiolytic activity , a derivative with a chlorobenzyl group (2a) and another with a fluorophenylacetamide moiety and methyl groups on the benzimidazole ring (2c) were the most active. nih.gov

These findings indicate that the presence and nature of electronegative atoms (F, Cl) and bulky groups (tert-butylphenacyl) can tune the pharmacological profile of the molecule, directing it toward either analgesic or anxiolytic activity. nih.gov

Table 2: Summary of SAR Findings for Substituted Diazepine Analogues

Compound Series Modification Biological Activity Measured Key SAR Finding Reference
N-benzyl- nih.govuni.ludiazepan acetamides Substitution on N-4 benzyl ring Positive Inotropy The 4-methylbenzyl substituent conferred the highest potency. nih.gov
Diazepino[1,2-a]benzimidazoles Substitution at position 11 Analgesic Activity (4-fluorophenyl)acetamide and 4-tert-butylphenacyl groups were most effective. nih.gov
Diazepino[1,2-a]benzimidazoles Substitution at position 11 Anxiolytic Activity Chlorobenzyl and fluorophenylacetamide derivatives showed the most activity. nih.gov

Applications of the 2,2 Dimethyl 1,4 Diazepan 5 One Moiety in Advanced Chemical Scaffolds

Role as a Core Scaffold in Complex Chemical Architectures

The 1,4-diazepan-5-one (B1224613) framework serves as a foundational building block in the synthesis of more elaborate molecules. nih.govnih.gov Its seven-membered ring adopts a defined, low-energy conformation, often a chair-like structure, which provides a predictable three-dimensional template for assembling larger, more complex systems. nih.gov The gem-dimethyl substitution at the C-2 position in 2,2-dimethyl-1,4-diazepan-5-one introduces steric hindrance that can influence the ring's puckering and the spatial orientation of substituents, offering a strategic tool for fine-tuning molecular shape.

Chemists have widely recognized 1,4-diazepane derivatives as chemically and biologically significant motifs. nih.gov This has led to their incorporation into a variety of larger structures designed to act as therapeutic agents. For instance, related 1,4-diazepane cores have been integrated into molecules to produce novel positive inotropic agents for potential cardiovascular applications. nih.gov Furthermore, fused diazepine (B8756704) systems, such as diazepino[1,2-a]benzimidazoles, have been synthesized and evaluated as promising anxiolytic and analgesic agents, demonstrating the utility of the diazepine core in neuropharmacology. nih.gov The adaptability of the diazepan-one scaffold makes it a recurring feature in the development of new classes of biologically active compounds. researchgate.net

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄N₂O
InChI Key QLGYSCXSBLJZRA-UHFFFAOYSA-N
Monoisotopic Mass 142.11061 Da
Predicted XlogP -0.6

Data sourced from PubChem. uni.lu

Integration into Peptidomimetics and Conformationally Constrained Peptides

A significant application of the 1,4-diazepan-5-one scaffold is in the field of peptidomimetics. nih.gov Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. A key strategy in peptidomimetic design is the use of molecular scaffolds to create conformationally constrained peptides. cam.ac.ukresearchgate.net By reducing the conformational flexibility of a peptide, its binding affinity and selectivity for a specific biological target can be significantly increased. nih.gov

The 1,4-diazepan-5-one ring is an effective tool for inducing conformational restraint. researchgate.net When incorporated into a peptide backbone or used as a scaffold to attach amino acid side chains, it locks the molecule into a more rigid structure. This can force the molecule to adopt a specific secondary structure, such as a β-turn, which is often crucial for mediating protein-protein interactions. researchgate.net The defined geometry of the diazepanone ring, confirmed through structural studies of its derivatives, provides a stable platform for mimicking the spatial arrangement of critical amino acid residues in a pharmacophore. nih.govresearchgate.net This approach has been widely explored for aromatic amino acids, where their side chains are incorporated into azepinone rings to create highly constrained and biologically active peptide ligands. researchgate.net

Utilization in the Synthesis of Liponucleoside Analogs (e.g., Liposidomycins, Caprazamycins)

The 1,4-diazepan-one moiety is a crucial structural component of several complex natural product antibiotics, most notably the liposidomycins. rsc.org Liposidomycins are a family of lipid-containing nucleoside antibiotics that exhibit potent and highly specific inhibitory activity against bacterial peptidoglycan synthesis. rsc.org The unique biological activity of these compounds is intrinsically linked to their complex structure, in which the diazepanone ring is a central feature. rsc.org

The total synthesis of liposidomycins presents a significant chemical challenge, primarily due to the need to control the stereochemistry at multiple centers within the diazepanone ring and at its connection point to the uridine (B1682114) portion of the molecule. rsc.org Synthetic strategies have focused on the stereocontrolled synthesis of the 1,4-diazepan-one core, which is later coupled with the nucleoside and lipid components. rsc.org The successful construction of these antibiotics relies heavily on methods that can produce the diazepanone moiety with the correct absolute and relative stereochemistry, as this is critical for the molecule's ability to interact with its biological target. rsc.org The principles developed for the synthesis of the liposidomycin core are also relevant to other related liponucleoside antibiotics like the caprazamycins, which share similar structural motifs.

Emerging Applications in Chemical Biology Research

The versatility of the 1,4-diazepan-5-one scaffold continues to drive its exploration in emerging areas of chemical biology and drug discovery. Researchers are leveraging this core structure to develop novel molecular probes and potential therapeutic agents targeting a range of diseases. nih.gov The scaffold's proven success in generating bioactive compounds has led to its use in creating libraries of diverse molecules for high-throughput screening.

Emerging applications include the development of novel agents with potential anti-HIV, antimicrobial, and anticancer activities. nih.gov Molecular docking studies on related 1,4-diazepan-5-one derivatives have shown promising interactions with various biological targets. For example, substituted diazepanones have been docked with the human oestrogen receptor and viral proteins like NS5B RNA polymerase, suggesting their potential as modulators of these targets. nih.govnih.gov These computational insights, combined with synthetic accessibility, position the this compound moiety and its analogues as valuable starting points for fragment-based drug design and the discovery of new pharmacological agents.

Table 2: Summary of Applications for the 1,4-Diazepan-5-one Scaffold

Application AreaTarget Molecule/ConceptRole of the Diazepan-one Scaffold
Complex Architectures Anxiolytic and Analgesic Agents nih.govServes as the core heterocyclic system for building novel fused-ring structures with CNS activity.
Peptidomimetics Conformationally Constrained Peptides researchgate.netActs as a rigid template to mimic peptide secondary structures (e.g., β-turns) and enhance receptor binding.
Natural Product Synthesis Liposidomycins rsc.orgForms a key stereochemically-rich component essential for the antibiotic's biological function.
Chemical Biology Novel Therapeutic Agents nih.govProvides a versatile starting point for designing inhibitors of various biological targets, including viral enzymes.

Future Directions and Perspectives in 2,2 Dimethyl 1,4 Diazepan 5 One Research

Development of Novel and Efficient Green Synthetic Routes

The future of synthesizing 2,2-dimethyl-1,4-diazepan-5-one and its derivatives is increasingly focused on green chemistry principles to enhance efficiency and minimize environmental impact. Traditional synthetic methods often rely on harsh conditions, toxic solvents, and expensive catalysts. Modern research is shifting towards more sustainable alternatives.

One promising approach is the use of water as a solvent. Water is a non-toxic, inexpensive, and environmentally benign medium. For instance, the synthesis of various 1,5-benzodiazepine derivatives has been successfully achieved in water using a catalytic amount of indium chloride at room temperature. tandfonline.com This method offers excellent yields and is considered safe and eco-friendly. tandfonline.com Similarly, thiamine (B1217682) hydrochloride (Vitamin B1) has been employed as a natural and biodegradable catalyst for the one-pot, multicomponent synthesis of 1,5-benzodiazepines in aqueous media, highlighting benefits like rapid reaction times and simple workup procedures. ias.ac.in Other green catalysts, such as itaconic acid, have also been used effectively in water for the synthesis of benzodiazepine (B76468) derivatives from o-phenylenediamines and ketones. nih.gov

The development of reusable and non-toxic catalysts is another cornerstone of green synthesis. Zeolites and metal-organic frameworks (MOFs) are emerging as highly efficient and recyclable catalysts. rsc.orgresearchgate.net For example, a MIL-101(Cr) MOF has been used for the one-pot synthesis of 1,5-benzodiazepines, offering advantages like low catalyst loading and solvent-free reaction conditions. rsc.org Modified zeolites have also been shown to be effective for the regioselective synthesis of 2,3-dihydro-1H-1,5-benzodiazepines. researchgate.net Furthermore, carbon-based catalysts, such as those derived from activated carbon, are being explored as metal-free options for benzodiazepine synthesis under mild conditions. researchgate.netrsc.org

Alternative energy sources like microwave (MW) and ultrasound (US) irradiation are also being integrated into synthetic protocols. nih.govmdpi.com These techniques can significantly reduce reaction times from hours to minutes, decrease the amount of solvent needed, and lower energy consumption. nih.gov For example, microwave-assisted synthesis of 1,5-benzodiazepines using a Cu(II)-clay nanocatalyst has demonstrated high yields in very short reaction times. researchgate.netepa.gov

Table 1: Comparison of Green Synthesis Methodologies for Diazepine (B8756704) Derivatives

MethodologyCatalystSolventKey AdvantagesReference
Lewis Acid CatalysisIndium ChlorideWaterNon-toxic, safe, environmentally benign, excellent yields. tandfonline.com tandfonline.com
BiocatalysisThiamine HydrochlorideWaterEco-friendly solvent, energy-saving, broad substrate compatibility. ias.ac.in ias.ac.in
Heterogeneous CatalysisMIL-101(Cr) MOFSolvent-free/WaterLow catalyst loading, easy separation, reusable, high yields. rsc.org rsc.org
Heterogeneous CatalysisZeoliteSolvent-freeSimple, cheap, environmentally friendly, high yield. researchgate.net researchgate.net
Microwave-AssistedCu(II)-Clay Nanocatalyst-Efficient, environmentally friendly, short reaction times. researchgate.netepa.gov researchgate.netepa.gov
Ultrasound-Assisted--Higher yields, reduced solvent, shorter reaction times, lower energy use. nih.gov nih.gov

Advanced Characterization Techniques for Complex Diazepanone Derivatives

A thorough understanding of the three-dimensional structure and subtle electronic properties of complex diazepanone derivatives is crucial for establishing structure-activity relationships (SAR). Future research will increasingly rely on a combination of advanced analytical techniques to provide a complete picture of these molecules.

X-ray Crystallography remains the gold standard for determining the precise solid-state conformation of molecules. Studies on derivatives of 1,4-diazepan-5-one (B1224613) have utilized single-crystal X-ray diffraction to elucidate their seven-membered ring conformations (such as chair or boat), the orientation of substituents, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.netnih.gov For example, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one revealed a chair conformation for the diazepane ring and provided detailed data on bond angles, torsion angles, and stabilizing intermolecular hydrogen bonds. nih.gov This level of detail is invaluable for validating computational models and understanding receptor binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional (2D) NMR techniques, is essential for elucidating the structure of complex heterocyclic compounds in solution. ipb.pt Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) allow for the unambiguous assignment of proton and carbon signals, which can be challenging in complex molecules with overlapping resonances. wikipedia.orgmnstate.edulibretexts.org These methods are critical for confirming the connectivity and spatial relationships of atoms within novel diazepanone derivatives. ipb.pt

Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-Q-TOF/MS), is a powerful tool for identifying and characterizing diazepanone derivatives and their metabolites. nih.gov High-resolution mass spectrometry provides exact mass measurements, confirming elemental composition. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns, which can help in the structural identification of unknown compounds. acs.orgnih.govresearchgate.netresearchgate.net For instance, studies on various benzodiazepines have detailed their fragmentation pathways, identifying key losses of groups like CO, HCN, and the substituent at the 5-position, which provides a fingerprint for this class of compounds. acs.org

Table 2: Advanced Characterization Techniques for Diazepanone Systems

TechniqueInformation ProvidedApplication ExampleReference
X-Ray CrystallographyPrecise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular interactions.Determination of the chair conformation in a 1,4-diazepan-5-one derivative. nih.gov nih.govresearchgate.netnih.gov
2D NMR SpectroscopyConnectivity of atoms (COSY), one-bond proton-carbon correlations (HSQC), through-space proton proximities (NOESY).Structural elucidation of complex heterocyclic compounds by resolving overlapping signals. ipb.pt ipb.ptwikipedia.org
Mass Spectrometry (MS/MS)Molecular weight, elemental composition, characteristic fragmentation patterns for structural identification.Analysis of fragmentation pathways of benzodiazepines to identify metabolites. nih.gov nih.govacs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

Predictive Modeling for properties and activities is a major advantage of integrating AI. Quantitative Structure-Activity Relationship (QSAR) models built with machine learning can predict the biological activity or physical properties of hypothetical diazepanone derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, making the discovery pipeline more efficient. nih.gov

Table 3: Applications of AI and Machine Learning in Diazepanone Research

AI/ML ApplicationDescriptionPotential ImpactReference
De Novo DesignGenerative models (VAEs, GANs) create novel molecules with optimized properties.Discovery of new diazepanone derivatives with enhanced activity or novel functions. preprints.orgcas.org
Retrosynthesis PlanningAlgorithms predict efficient synthetic pathways for target compounds.Accelerates the synthesis of complex diazepanone analogues. cas.orgtechnologynetworks.com
Reaction OptimizationML models identify the best reaction conditions to maximize yield and purity.Improves the efficiency and sustainability of synthesis. technologynetworks.com
QSAR & Property PredictionModels predict biological activity and physicochemical properties from molecular structure.Prioritizes the synthesis of the most promising drug candidates, reducing costs. nih.gov

Exploration of New Reactivity Pathways and Transformations within Diazepanone Systems

Future research will also delve into the fundamental reactivity of the diazepanone ring system to create novel and structurally diverse derivatives. This involves exploring new functionalization strategies and skeletal transformations.

Novel Functionalization: While many known derivatives involve modifications at the nitrogen atoms or at substituents on the carbon backbone, future work could focus on direct and selective C-H functionalization of the diazepanone ring itself. This would open up new avenues for introducing a wide range of functional groups at previously inaccessible positions, leading to novel chemical entities with unique properties.

Ring Expansion and Contraction Reactions: The seven-membered diazepine ring is not static and can participate in fascinating rearrangement reactions. Research into ring contraction could lead to the formation of smaller, highly functionalized heterocyclic systems like pyridazines or pyrroles, which are also valuable scaffolds in medicinal chemistry. rsc.orgrsc.org Conversely, ring expansion reactions, potentially starting from smaller nitrogen-containing heterocycles, could provide new synthetic entries into the diazepanone core itself. researchgate.netwikipedia.org For example, an unprecedented reactivity has been shown where 3-aminoquinoline-2,4-diones undergo a base-mediated molecular rearrangement to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net Understanding and controlling these rearrangements will be key to generating molecular diversity.

Catalytic Tandem Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially (tandem or cascade reactions) is a highly efficient strategy for building molecular complexity. nih.gov Future efforts could focus on developing new catalytic systems that enable tandem reactions starting from simple precursors to rapidly assemble complex, polycyclic structures incorporating the this compound core.

Computational Design of Advanced Diazepanone-Based Scaffolds with Tunable Properties

The this compound framework serves as an excellent starting point for the computational design of advanced molecular scaffolds with precisely tailored properties.

Scaffold-Based Drug Design: Using the diazepanone core as a scaffold, computational methods like molecular docking can be used to design derivatives that fit specifically into the binding site of a biological target, such as an enzyme or receptor. nih.govresearchgate.netnih.gov For instance, docking studies have been performed on 1,4-diazepan-5-one derivatives to evaluate their potential as inhibitors of the NS5B RNA polymerase of the Hepatitis C virus. nih.govresearchgate.net These in silico studies can predict binding affinities and interaction modes, guiding the design of more potent and selective inhibitors. nih.gov

Topology Optimization for Functional Materials: Beyond drug design, the principles of computational design can be applied to create diazepanone-based materials. Topology optimization is a computational method that distributes material within a design space to achieve optimal performance for a given set of loads and constraints. nih.govhw.ac.uk While often used for designing mechanical structures like tissue engineering scaffolds, the underlying principles can be adapted to a molecular level. arxiv.orgresearchgate.netfrontiersin.org By computationally exploring different substitutions and conformations of the diazepanone scaffold, it may be possible to design molecules with specific electronic, optical, or self-assembly properties. This could lead to the development of new functional materials for a variety of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.